![molecular formula C20H17F3N4O2S B2515102 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide CAS No. 1396759-17-3](/img/structure/B2515102.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. This type of compound typically contains several different rings, including pyrazole, benzothiazole, and furan moieties, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a compound with a furan moiety similar to our compound of interest, was achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by a reaction with P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole . Although the exact synthesis of the compound is not detailed, it is likely that similar coupling and oxidation reactions could be involved in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple aromatic systems and heteroatoms. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are typically employed to elucidate the structure of such compounds . These techniques allow for the identification of the different functional groups present and the overall molecular framework.
Chemical Reactions Analysis
Compounds with benzothiazole and furan moieties can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compound. The specific reactivity of "N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide" would depend on the substituents present and their positions on the heterocyclic rings.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and substituents such as the trifluoromethyl group can affect the compound's solubility, melting point, and stability. The biological activities, such as antibacterial, antifungal, and anticancer properties, are also significant physical and chemical properties of these compounds . The specific activities would need to be determined experimentally for the compound .
科学的研究の応用
Heterocyclic Compound Synthesis
The compound belongs to a class of chemicals that can be utilized in the synthesis of various heterocyclic compounds. For instance, research has shown that pyridine and thioamide derivatives can be obtained from reactions involving similar complex molecules. These derivatives are crucial in synthesizing thiazole and pyrano[2,3-d]thiazole derivatives, which have significant pharmacological activities (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Antimicrobial and Anticancer Activities
Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. For example, certain pyridines, pyrazoline, thioamide, thiazoles, and pyrano[2,3-d]thiazole derivatives have shown high cytotoxicity against cancer cell lines such as MCF-7, indicating their potential as anticancer agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Antibacterial Agents
Novel analogs involving similar chemical backbones have been synthesized and tested for their antibacterial activity. Some compounds have displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their application in developing new antibacterial agents (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).
特性
IUPAC Name |
2,5-dimethyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-11-14(13(2)29-12)18(28)27(10-9-26-8-4-7-24-26)19-25-17-15(20(21,22)23)5-3-6-16(17)30-19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVRNMTSGQGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

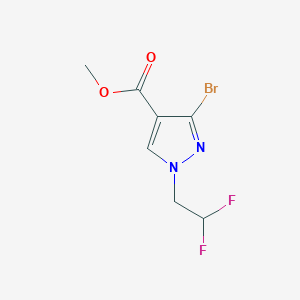
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
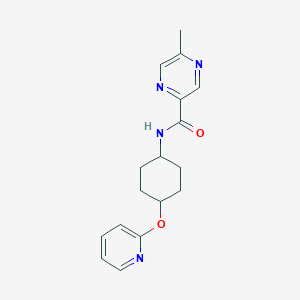
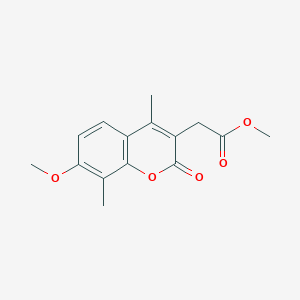


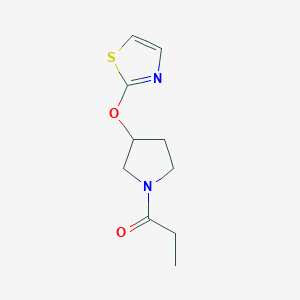
![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
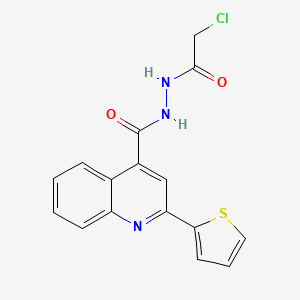
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)